5-Chloro-2-methylthiophenol

Description

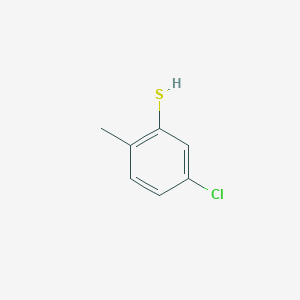

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUHTPJQIPSKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293489 | |

| Record name | 5-chloro-2-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18858-06-5 | |

| Record name | 5-Chloro-2-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18858-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 123874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018858065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18858-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18858-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18858-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylthiophenol

CAS Number: 18858-06-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-methylthiophenol (also known as 5-Chloro-2-methylbenzenethiol), a key chemical intermediate in the fields of pharmaceutical synthesis and fine chemicals. This document outlines its physicochemical properties, potential synthetic routes, key chemical reactions, and essential safety information, tailored for a scientific audience.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic thiol notable for its utility as a building block in organic synthesis.[1] Its structure, featuring a chlorine atom, a methyl group, and a reactive thiol group on a benzene ring, provides a unique profile for constructing more complex molecules.[1][2] The compound typically appears as a colorless to pale yellow liquid with a characteristic thiol odor.[2][3] It exhibits good solubility in common organic solvents like ethanol and ether, but has limited solubility in water.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18858-06-5 | [2][3] |

| Molecular Formula | C₇H₇ClS | [2][3] |

| Molecular Weight | 158.64 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Predicted pKa | 6.05 ± 0.48 | [3] |

Note: Experimental data for boiling point, melting point, density, and specific spectral data are not consistently available in public literature. Researchers should refer to the certificate of analysis from their specific supplier.

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common and established method for creating thiophenols is through the reduction of the corresponding benzenesulfonyl chloride. This two-step process is a staple in organic synthesis for its reliability and good yields.

Experimental Protocol: Synthesis via Reduction of Sulfonyl Chloride (Analogous Method)

This protocol is based on the general method for preparing thiophenols and should be adapted and optimized for the specific substrate.

Step 1: Preparation of 5-Chloro-2-methylbenzenesulfonyl Chloride The starting material, 4-chloro-2-methylaniline, would first be converted to its corresponding diazonium salt. This is followed by a sulfochlorination reaction, typically using sulfur dioxide in the presence of a copper catalyst, to yield 5-chloro-2-methylbenzenesulfonyl chloride.

Step 2: Reduction to this compound The purified sulfonyl chloride is then reduced to the target thiophenol.

-

Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer and placed in an ice-salt bath to maintain a temperature of -5°C to 0°C.

-

Reagents: Cracked ice is added to the flask, followed by the slow, careful addition of concentrated sulfuric acid. The previously synthesized 5-chloro-2-methylbenzenesulfonyl chloride is introduced while maintaining the low temperature.

-

Reduction: Zinc dust is added portion-wise at a slow rate to control the exothermic reaction, ensuring the temperature does not rise above 0°C. This step is critical for achieving high yields.

-

Work-up: After the addition of zinc is complete, the ice bath is removed, and the mixture is heated to facilitate the completion of the reduction. The resulting thiophenol is then isolated via steam distillation.

-

Purification: The distilled product is separated from the aqueous layer, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation to yield the final product.[5]

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]

- 4. 5-Chloro-2-Methylbenzenethiol Supplier China | Properties, Uses, Safety Data & High Purity Availability [chlorobenzene.ltd]

- 5. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Chloro-2-methylthiophenol

This technical guide provides a comprehensive overview of the physical, chemical, and functional properties of this compound (CAS No. 18858-06-5). It is intended for professionals in research and development, particularly those in the pharmaceutical and fine chemical industries. This document details the compound's characteristics, potential applications, and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is an organic compound characterized by a benzene ring substituted with a thiol (-SH), a chlorine atom, and a methyl group.[1] This structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] Under standard conditions, it typically appears as a colorless to pale yellow liquid with a distinct thiol odor.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 18858-06-5 | [2][4] |

| Molecular Formula | C₇H₇ClS | [1][2][3][5] |

| Molecular Weight | 158.64 - 158.65 g/mol | [1][2][3][5][6] |

| Appearance | Colorless to light yellow liquid | [1][7][2][3] |

| Boiling Point | 114-117 °C at 17 Torr | [3][8] |

| Density | ~1.217 g/cm³ (Predicted) | [3][8] |

| pKa | 6.05 ± 0.48 (Predicted) | [2][8] |

| Flash Point | 89.4 °C | [3][9] |

| Vapor Pressure | 0.107 mmHg at 25°C | [3][9] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1][7] |

Synthesis and Reactivity

As a functionalized thiophenol, this compound serves as a versatile building block.[6] The thiol group can act as a potent nucleophile, while the aromatic ring can undergo further substitution, making it a key intermediate for constructing more complex molecules.[1]

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of thiophenols from their corresponding sulfonamides, based on established chemical literature. This specific example illustrates the conversion of 2-methyl-5-chloro benzsulfamide to this compound.[10]

Objective: To synthesize this compound.

Materials:

-

2-methyl-5-chloro benzsulfamide (0.05 mol, 10.3 g)[10]

-

Potassium formate (0.25 mol, 21.0 g)[10]

-

10% Hydrochloric acid solution

-

Reaction vessel suitable for heating to 200 °C

-

Distillation apparatus

Methodology:

-

Combine 10.3 g of 2-methyl-5-chloro benzsulfamide and 21.0 g of potassium formate in a suitable reaction vessel.[10]

-

Heat the mixture to 200 °C and maintain this temperature for 5 hours. During the reaction, water generated in the process should be allowed to steam off.[10]

-

After the 5-hour reaction period, cool the reaction mixture to 80 °C.[10]

-

Carefully acidify the mixture by adding a 10% solution of hydrochloric acid until the pH of the solution reaches 2.[10]

-

Isolate the final product, this compound, via rectification (distillation).[10]

Expected Outcome: This procedure is expected to yield the target thiophenol. The patent document reports a transformation efficiency of 61.4% and a final yield of 60.9% for a similar compound.[10]

Caption: A flowchart of the synthesis protocol for this compound.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[6]

-

Pharmaceutical Synthesis: Its structure is a valuable scaffold for developing new drug candidates. By modifying its molecular structure, researchers can create derivatives with potential antibacterial, anti-inflammatory, or anti-tumor activities.[7] The sulfur atom is often critical for the molecule's interaction with biological targets.

-

Materials Science: The unique properties imparted by the thiophenol group can be leveraged in the creation of functional materials. It can be introduced into the molecular structure of materials to confer special electrical or optical properties, such as in the synthesis of conductive polymers.[7]

Caption: Workflow illustrating the use of the compound in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are crucial due to the potential hazards associated with this compound.

Hazard Identification

The compound is classified with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[2]

Recommended Handling and Storage

-

Handling: Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[7] Keep the container tightly closed and store locked up.[7][2] It should be stored separately from incompatible materials such as oxidizing agents.[7]

This guide is intended to provide detailed technical information and should be used in conjunction with a formal Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 18858-06-5: 5-Chloro-2-methylbenzenethiol | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 18858-06-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. bio-fount.com [bio-fount.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Chloro-2-Methylbenzenethiol Supplier China | Properties, Uses, Safety Data & High Purity Availability [chlorobenzene.ltd]

- 8. This compound CAS#: 18858-06-5 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

5-Chloro-2-methylthiophenol molecular structure and formula

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-methylthiophenol, also known as 5-chloro-2-methylbenzenethiol, is an organosulfur compound of significant interest in the fields of pharmaceutical synthesis and fine chemical manufacturing. Its molecular structure, featuring a benzene ring substituted with chloro, methyl, and thiol functional groups, makes it a versatile intermediate for the construction of more complex molecules.[1] This technical guide provides a comprehensive summary of its chemical identity, properties, and synthetic applications based on available data.

Molecular Structure and Chemical Identity

This compound is characterized by a thiol (-SH) group positioned ortho to a methyl group and meta to a chlorine atom on a benzene ring.

Chemical Formula: C H ClS

Canonical SMILES: CC1=C(C=C(C=C1)Cl)S

InChI Key: CKUHTPJQIPSKFS-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is typically a colorless to light yellow liquid with a distinct thiol odor.[2] It exhibits good solubility in organic solvents, with limited solubility in water.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18858-06-5 | [2] |

| Molecular Weight | 158.643 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 114-117 °C @ 17 Torr | |

| Density | 1.217 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.05 ± 0.48 | [2] |

| Flash Point | 89.4 °C |

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Specific, verified experimental data is not readily available in the public domain. |

| ¹³C NMR | Specific, verified experimental data is not readily available in the public domain. |

| FT-IR | Specific, verified experimental data is not readily available in the public domain. |

| Mass Spectrometry | Specific, verified experimental data is not readily available in the public domain. |

Note: While many chemical suppliers indicate the availability of spectroscopic data, the actual experimental data (peak shifts, frequencies, and fragmentation patterns) for this compound is not present in the surveyed public literature. Researchers should obtain certificates of analysis from suppliers for verified data.

Synthesis and Reactivity

Experimental Protocols

Detailed, step-by-step experimental protocols for the industrial or laboratory synthesis of this compound are not widely published in the available literature. However, a plausible synthetic route can be conceptualized starting from a known precursor, 5-chloro-2-methyl aniline. The synthesis of this aniline from 4-chloro-2-nitro-toluene via reduction is a documented process.[3] The subsequent conversion of the aniline to the thiophenol could likely be achieved through a diazotization reaction followed by treatment with a sulfur-containing reagent, such as potassium ethyl xanthate (a modification of the Leuckart thiophenol reaction).

Below is a logical workflow diagram illustrating this proposed synthetic pathway.

Caption: Proposed synthesis workflow for this compound.

Reactivity and Applications

The primary utility of this compound lies in its role as a reactive intermediate. The thiol group is nucleophilic and can readily undergo S-alkylation, S-acylation, and oxidation reactions. These characteristics make it a valuable building block for introducing the 5-chloro-2-methylphenylthio moiety into larger molecules.

This compound is particularly sought after in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). While specific drug synthesis pathways involving this exact molecule are proprietary, thiophenol derivatives in general are crucial for developing new chemical entities with potential therapeutic activities, including antibacterial, anti-inflammatory, or anti-tumor properties.[1]

The diagram below illustrates the central role of this compound as a precursor in various synthetic transformations.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-methylthiophenol, a key intermediate in the pharmaceutical and fine chemical industries. This document details established methodologies, providing experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound, also known as 5-chloro-2-methylbenzenethiol, is a substituted thiophenol derivative with the chemical formula C₇H₇ClS. Its unique molecular structure, featuring a chlorine atom and a methyl group on the benzene ring, makes it a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). The thiol group provides a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures.

Synthesis Pathways

Two principal synthetic routes for the preparation of this compound are detailed below:

-

Reduction of 2-Methyl-5-chlorobenzenesulfonyl Chloride: This is a widely applicable method for the synthesis of aryl thiols. The process involves the initial formation of a sulfonyl chloride from a suitable precursor, followed by its reduction to the corresponding thiophenol.

-

Diazotization of 5-Chloro-2-methylaniline: This classic method in aromatic chemistry involves the conversion of an aniline derivative into a diazonium salt, which is then reacted with a sulfur-containing reagent to yield the desired thiophenol.

Pathway 1: Reduction of 2-Methyl-5-chlorobenzenesulfonyl Chloride

This pathway commences with the chlorosulfonation of a suitable toluene derivative to generate the key intermediate, 2-methyl-5-chlorobenzenesulfonyl chloride, which is subsequently reduced to the target compound.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride

A common starting material for this route is p-nitrotoluene, which undergoes chlorosulfonation to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

Experimental Protocol:

Based on the procedure described in patent CN107805212B[5]:

-

Dissolve p-nitrotoluene in an organic solvent (e.g., chlorobenzene, dichloromethane, or trichloromethane).

-

Add chlorosulfonic acid (1.2-1.5 equivalents by weight relative to p-nitrotoluene) to the solution.

-

Stir the reaction mixture at a controlled temperature, typically between 100-150°C.

-

Upon completion of the reaction, carefully quench the reaction mixture by adding water (0.3-0.4 times the volume of the organic solvent).

-

Wash the organic phase with water (2-3 times), separate the layers, and concentrate the organic phase to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Reduction of the Nitro Group and Formation of 2-Methyl-5-chlorobenzenesulfonamide

The nitro group of 2-methyl-5-nitrobenzenesulfonyl chloride is reduced to an amino group, which can then be converted to the sulfonamide. While the direct reduction of the sulfonyl chloride to the thiophenol is the primary goal, some patented procedures describe the formation of the sulfonamide as an intermediate.

Step 3: Reduction of 2-Methyl-5-chlorobenzenesulfonyl Chloride to this compound

A general and effective method for the reduction of arylsulfonyl chlorides to thiophenols involves the use of a reducing agent such as zinc dust in an acidic medium.

Experimental Protocol (Adapted from Organic Syntheses for Thiophenol): [6]

-

Prepare a mixture of cracked ice and concentrated sulfuric acid in a round-bottomed flask, maintaining the temperature at or below 0°C.

-

Gradually add 2-methyl-5-chlorobenzenesulfonyl chloride to the cold acid mixture with stirring.

-

Add zinc dust portion-wise, ensuring the temperature does not rise above 0°C.

-

After the addition is complete, continue stirring at low temperature for approximately one hour.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the solution becomes clear.

-

The this compound can be isolated by steam distillation, followed by separation of the organic layer, drying, and distillation under reduced pressure.

Quantitative Data for Pathway 1:

| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield | Purity | Reference |

| 1. Chlorosulfonation | p-Nitrotoluene | Chlorosulfonic acid | 100-150°C | 2-Methyl-5-nitrobenzenesulfonyl chloride | - | - | CN107805212B[5] |

| 2. Reduction of Sulfonyl Chloride | 2-Methyl-5-chlorobenzenesulfonyl chloride | Zinc dust, Sulfuric acid | 0°C to reflux | This compound | High | - | Adapted from[6] |

Note: Specific yield and purity data for each step in the synthesis of this compound via this route were not explicitly available in the searched literature and are indicated as "-". The yield for the reduction of benzenesulfonyl chlorides is generally high.

Reaction Workflow for Pathway 1:

Caption: Synthesis of this compound via reduction of a sulfonyl chloride intermediate.

Pathway 2: Diazotization of 5-Chloro-2-methylaniline

This pathway utilizes the versatile diazonium salts as intermediates. The starting material, 5-chloro-2-methylaniline, is first synthesized and then converted to the target thiophenol.

Step 1: Synthesis of 5-Chloro-2-methylaniline

5-Chloro-2-methylaniline can be prepared by the reduction of 4-chloro-2-nitrotoluene.

Experimental Protocol:

Based on the procedure described in patent CN102234235A:[7]

-

Prepare an aqueous solution of a polysulfide (e.g., sodium polysulfide).

-

Add an ammonium salt (e.g., ammonium chloride) to the solution and heat to a temperature between 30-105°C.

-

Dropwise, add 4-chloro-2-nitrotoluene to the reaction mixture.

-

After the reaction is complete, separate the organic phase, wash it to neutrality, and distill under reduced pressure to obtain 5-chloro-2-methylaniline.

Step 2: Diazotization of 5-Chloro-2-methylaniline and Conversion to this compound

The amino group of 5-chloro-2-methylaniline is converted to a diazonium salt, which is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis.

Experimental Protocol (General Procedure):

-

Dissolve 5-chloro-2-methylaniline in an acidic solution (e.g., aqueous HCl) and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite to form the diazonium salt, maintaining the low temperature.

-

In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.

-

Slowly add the cold diazonium salt solution to the xanthate solution.

-

Allow the reaction to warm to room temperature and then heat to effect the decomposition of the intermediate and formation of the thiophenol.

-

The product can be isolated by extraction and purified by distillation.

Quantitative Data for Pathway 2:

| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield | Purity | Reference |

| 1. Reduction | 4-Chloro-2-nitrotoluene | Polysulfide, Ammonium salt | 30-105°C | 5-Chloro-2-methylaniline | High | - | CN102234235A[7] |

| 2. Diazotization and Thiolation | 5-Chloro-2-methylaniline | Sodium nitrite, HCl, Potassium ethyl xanthate | 0-5°C to reflux | This compound | - | - | General Method |

Note: Specific yield and purity data for each step in the synthesis of this compound via this route were not explicitly available in the searched literature and are indicated as "-".

Reaction Workflow for Pathway 2:

Caption: Synthesis of this compound via diazotization of an aniline precursor.

Alternative Pathway: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal isomerization of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[1][2][3][4] The S-aryl thiocarbamate can then be hydrolyzed to the corresponding thiophenol. This method provides a route from phenols to thiophenols.

Conceptual Workflow:

-

Formation of O-(5-chloro-2-methylphenyl) dialkylthiocarbamate: 5-Chloro-2-methylphenol would be reacted with a dialkylthiocarbamoyl chloride in the presence of a base.

-

Newman-Kwart Rearrangement: The resulting O-aryl thiocarbamate would be heated to high temperatures (typically 200-300°C) to induce the rearrangement to the S-aryl isomer.

-

Hydrolysis: The S-(5-chloro-2-methylphenyl) dialkylthiocarbamate would be hydrolyzed under basic conditions to yield this compound.

While this pathway is mechanistically sound, its practical application for the synthesis of this compound would depend on the availability and synthesis of the starting phenol and the optimization of the high-temperature rearrangement step to avoid side reactions.

Logical Relationship for the Newman-Kwart Rearrangement:

Caption: Conceptual workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Conclusion

This technical guide has outlined the primary synthetic pathways to this compound, providing a foundation for its preparation in a laboratory or industrial setting. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product. The reduction of 2-methyl-5-chlorobenzenesulfonyl chloride and the diazotization of 5-chloro-2-methylaniline represent robust and well-established methods for the synthesis of this important chemical intermediate. Further research into the application of the Newman-Kwart rearrangement could provide a valuable alternative approach.

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Newman-Kwart Rearrangement [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Versatile Thiophenol

5-Chloro-2-methylthiophenol (CAS No. 18858-06-5) is a vital intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its unique molecular structure, featuring a chlorinated benzene ring functionalized with both a methyl and a thiol group, offers a versatile platform for constructing complex molecules.[2] However, this reactivity, coupled with the characteristic hazards of thiophenols, necessitates a robust and nuanced understanding of its safe handling. This guide moves beyond generic safety protocols to provide a deep, scientifically-grounded framework for working with this compound, ensuring both personal safety and experimental integrity.

Chapter 1: Understanding the Inherent Hazard Profile

A thorough risk assessment begins with a comprehensive understanding of the substance's intrinsic properties and associated hazards.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior under various laboratory conditions and ensuring appropriate handling measures are in place.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClS | [3] |

| Molecular Weight | 158.65 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 229.1 °C at 760 mmHg | [4] |

| Flash Point | 89.4 °C | [1] |

| Density | 1.217 g/cm³ | [4] |

| Vapor Pressure | 0.107 mmHg at 25°C | [1][5] |

| pKa | 6.05 ± 0.48 (Predicted) | [3] |

| Solubility | Low solubility in water; soluble in many organic solvents. | [2][6] |

Note: Some properties are predicted and should be used as a guide.

Toxicological Hazards and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

These classifications underscore the need for stringent engineering controls and personal protective equipment to minimize exposure. The characteristic pungent odor of thiophenols, while unpleasant, can serve as an early warning of exposure, although olfactory fatigue can occur.

Chapter 2: Proactive Safety: Engineering Controls and Personal Protective Equipment

The cornerstone of safe handling is a multi-layered approach, starting with robust engineering controls and supplemented by appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is critical for preventing the inhalation of vapors and containing the malodorous nature of the compound.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment: Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, appropriate PPE is essential for protecting against accidental exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin Protection:

-

Gloves: Due to the lack of specific glove breakthrough data for this compound, a cautious approach is warranted. Based on data for similar chlorinated and aromatic compounds, the following recommendations are made:

-

Nitrile gloves may offer splash protection but are not recommended for prolonged contact.[7] If nitrile gloves are used, they should be of a sufficient thickness (at least 8-10 mils) and changed immediately upon any sign of contamination.

-

Neoprene or Butyl rubber gloves are generally recommended for handling chlorinated solvents and aromatic compounds and are a more robust choice for extended work.[7]

-

It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves being used.

-

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Protective Clothing: For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls made of a chemically resistant material.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

Chapter 3: In the Laboratory: Best Practices for Handling and Storage

Adherence to strict protocols during handling and storage is critical for preventing accidents and ensuring the integrity of the compound.

Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: This is the fundamental principle of safe chemical handling.

-

Use in a Well-Ventilated Area: As emphasized, all work must be conducted in a chemical fume hood.

-

Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding procedures to prevent static discharge, which could be an ignition source.

-

Odor Control: The potent odor of thiophenols requires proactive management. Keep containers tightly sealed when not in use. A nearby beaker of bleach solution can help to neutralize minor odors on equipment or surfaces.

Storage with Foresight: Ensuring Stability and Safety

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

-

Container: Keep the container tightly closed to prevent the escape of vapors and protect from atmospheric moisture and oxygen.

-

Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and acids.[8] Contact with these substances can lead to vigorous or explosive reactions.

Chapter 4: Reactivity and Decomposition: Understanding the Chemical's Behavior

A deeper understanding of the reactivity of this compound is essential for designing safe experiments and anticipating potential hazards.

Chemical Reactivity

-

Acidity: The thiol group is acidic, with a predicted pKa of around 6.05.[3] This is more acidic than the corresponding phenol due to the weaker S-H bond. The presence of the electron-withdrawing chlorine atom further increases its acidity compared to unsubstituted thiophenol.[9]

-

Nucleophilicity: The corresponding thiophenolate anion is a potent nucleophile and will readily undergo alkylation and other nucleophilic reactions.[10]

-

Oxidation: Thiols can be easily oxidized to disulfides, especially in the presence of a base and oxygen.[10]

-

Incompatibilities:

-

Strong Oxidizing Agents: Reacts vigorously, potentially leading to fire or explosion.

-

Strong Bases: Can deprotonate the thiol, forming the thiophenolate which may be more reactive.

-

Acids: While generally stable, strong acids could potentially catalyze decomposition or other reactions.

-

Hazardous Decomposition

Thermal decomposition of chlorinated thiophenols can generate toxic and hazardous products. Studies on related compounds indicate that at elevated temperatures (500-700 °C), decomposition can lead to the formation of polychlorinated dibenzothiophenes and polychlorinated thianthrenes, which are toxic pollutants.[11] Combustion may also produce toxic gases such as carbon monoxide, sulfur oxides, and hydrogen chloride.

Chapter 5: Emergency Preparedness: Spill and Exposure Response

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

A tiered response is necessary depending on the size and nature of the spill.

Minor Spill (contained within a fume hood):

-

Alert others: Inform personnel in the immediate area.

-

Don appropriate PPE: Including respirator, chemical-resistant gloves, and eye protection.

-

Contain the spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

-

Neutralize odor: Activated charcoal can be used to adsorb vapors and reduce the odor.[9]

-

Clean up: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with a cloth soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiol and neutralize the odor. Follow with a soap and water wash.

Major Spill (outside of a fume hood or a large volume):

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate the area: Close the laboratory doors and prevent entry.

-

Call for help: Contact your institution's emergency response team and provide them with the details of the spill.

-

Ventilate (if safe to do so): If possible and safe, increase ventilation to the area.

Chapter 6: Responsible Disposal: Environmental Stewardship

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.

Waste Segregation and Collection

-

Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container for halogenated organic liquids.

-

Solid Waste: Contaminated solid waste, such as absorbent materials, gloves, and paper towels, should be collected in a separate, labeled container for solid hazardous waste. To minimize odor, these materials can be placed in a sealed plastic bag before being put into the waste container.

Disposal Procedures

-

Never dispose of down the drain or in the regular trash.

-

Follow institutional guidelines: All waste must be disposed of in accordance with your institution's and local environmental regulations.

-

Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Diagrams and Workflows

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you can mitigate the risks associated with this valuable chemical and foster a culture of safety and scientific excellence.

References

- 1. echemi.com [echemi.com]

- 2. CAS 18858-06-5: 5-Chloro-2-methylbenzenethiol | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 18858-06-5,this compound | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 5-Chloro-2-Methylbenzenethiol Supplier China | Properties, Uses, Safety Data & High Purity Availability [chlorobenzene.ltd]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiophenol - Wikipedia [en.wikipedia.org]

- 11. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

Solubility of 5-Chloro-2-methylthiophenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methylthiophenol in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol to enable researchers to determine precise solubility values.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter for any compound used in research and development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous solution. Understanding the solubility of this compound is essential for various applications, including:

-

Reaction Condition Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Purification Processes: Techniques such as crystallization and chromatography rely on differences in solubility to separate a compound from impurities.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key factor in developing stable and effective formulations.

Qualitative Solubility Profile of this compound

Based on available chemical information, this compound, a substituted aromatic thiol, is expected to exhibit good solubility in a range of common organic solvents and poor solubility in water. This is consistent with the "like dissolves like" principle, where a predominantly nonpolar aromatic compound will dissolve well in other organic solvents.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Good | The thiol group can participate in hydrogen bonding with the hydroxyl group of the alcohol, and the overall molecule has sufficient organic character to be solvated.[1] |

| Polar Aprotic | Acetone, Ether | Good | The polarity of these solvents is sufficient to interact with the polarizable aromatic ring and the thiol group, while the nonpolar components of the solvent can solvate the rest of the molecule.[1] |

| Nonpolar | Toluene, Hexane | Moderate to Good | The aromatic ring of this compound suggests good interaction with aromatic solvents like toluene. Solubility in highly nonpolar solvents like hexane may be more limited but is expected to be higher than in water. |

| Chlorinated | Dichloromethane | Good | The presence of a chlorine atom in both the solute and solvent suggests favorable dipole-dipole interactions, leading to good solubility. |

| Aqueous | Water | Poor | The hydrophobic nature of the chlorinated methyl-substituted benzene ring dominates the molecule's properties, leading to low miscibility with water.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the equilibrium solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Screw-capped vials

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to conduct preliminary tests to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle by stopping the agitation for a short period.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Continue drying until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

Accurately weigh the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting the experiment.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 5-Chloro-2-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylthiophenol is a versatile organosulfur compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and known biological activities of its derivatives. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a summary of its physical and spectroscopic data. Furthermore, this guide illustrates the potential mechanisms of action for its derivatives, offering insights for future research and drug development endeavors.

Introduction

This compound, also known as 5-chloro-2-methylbenzenethiol, is an aromatic thiol featuring a chlorine atom and a methyl group on the benzene ring.[1][2] Its unique substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[3][4] The thiol group is a key functional moiety, enabling a variety of chemical transformations, including nucleophilic substitutions and oxidations.[1] Derivatives of this compound have garnered significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[5][6] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18858-06-5 | [7] |

| Molecular Formula | C₇H₇ClS | [7] |

| Molecular Weight | 158.65 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 114-117 °C at 17 Torr | Not explicitly cited |

| Density | 1.217 g/cm³ (predicted) | Not explicitly cited |

| pKa | 6.05 ± 0.48 (predicted) | [7] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride. An alternative conceptual approach is via the Sandmeyer reaction from the corresponding aniline.

Synthesis from 2-methyl-5-chlorobenzsulfamide

A method for the preparation of 2-methyl-5-chloro thiophenol is described in Chinese patent CN101709045A.[8] This method involves the reaction of 2-methyl-5-chloro benzsulfamide with potassium formate.

Experimental Protocol:

-

Combine 10.3 g (approximately 0.05 mol) of 2-methyl-5-chloro benzsulfamide with 21.0 g (approximately 0.25 mol) of potassium formate in a reaction vessel.[8]

-

Heat the mixture to 200 °C and maintain the reaction for 5 hours, allowing for the removal of water generated during the reaction.[8]

-

After the reaction is complete, cool the mixture to 80 °C.[8]

-

Adjust the pH of the reaction solution to 2 by adding a 10% mass concentration of dilute hydrochloric acid.[8]

-

Purify the product by rectification to obtain 5.1 g of 2-methyl-5-chloro thiophenol.[8]

Chemical Reactivity and Behavior

The chemical behavior of this compound is primarily dictated by the thiol (-SH) group and the substituted aromatic ring.

Nucleophilic Substitution Reactions

The thiol group is nucleophilic and can readily participate in substitution reactions with various electrophiles.[1] The thiolate anion, formed under basic conditions, is an even more potent nucleophile.

General Experimental Protocol for Nucleophilic Substitution:

Note: This is a general protocol and may require optimization for specific substrates.

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

-

Add a base (e.g., triethylamine, potassium carbonate, or sodium hydride; 1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate.

-

Slowly add the electrophile (1.0-1.2 equivalents) to the reaction mixture.

-

The reaction can be stirred at room temperature or heated depending on the reactivity of the electrophile. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation Reactions

The thiol group of this compound can be oxidized to various oxidation states, including disulfides, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions.

Conceptual Workflow for Oxidation:

Caption: Oxidation states of this compound.

Spectroscopic Data

As of the time of this guide, detailed, publicly available spectroscopic data (NMR, IR, MS) specifically for this compound is limited. Spectroscopic data for the isomeric compound 5-Chloro-2-methylphenol is available and can be used for comparative purposes, keeping in mind the difference in the functional group (hydroxyl vs. thiol).[9][10][11][12] Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Biological Activity of Derivatives

While information on the biological activity of this compound itself is scarce, its derivatives, particularly those incorporating a thiophene or substituted thiophenyl moiety, have been investigated for their potential as antimicrobial and anticancer agents.[5][6][13][14][15][16][17][18][19][20][21]

Antimicrobial Activity

Thiophenol and thiophene derivatives have been shown to exhibit antibacterial activity against a range of bacteria, including drug-resistant strains.[5][14][22] The proposed mechanisms of action often involve the disruption of essential cellular processes.

Potential Antimicrobial Mechanisms of Thiophenol Derivatives:

Caption: Potential antimicrobial mechanisms of thiophenol derivatives.

One proposed mechanism involves the inhibition of the bacterial cell division protein FtsZ, leading to a failure in cell division and eventual cell death.[5] Another potential target is the bacterial cell membrane, where these compounds may increase permeability, leading to leakage of cellular contents.[14] Furthermore, some thiol-containing compounds have been shown to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics, thereby re-sensitizing resistant bacteria to these drugs.[21] Disruption of the thiol-dependent redox homeostasis in bacteria is another plausible antibacterial strategy.[19]

Anticancer Activity

Thiophene and thiophenol derivatives have also been explored for their anticancer properties.[6][13][15][16][17] The mechanisms of action are diverse and can involve the inhibition of key enzymes and cellular processes involved in cancer cell proliferation and survival.

Potential Anticancer Mechanisms of Thiophenol Derivatives:

Caption: Potential anticancer mechanisms of thiophenol derivatives.

Some thiophene derivatives have been shown to inhibit various kinases, which are crucial for cancer cell signaling and survival.[13] Another mechanism involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][15] Additionally, certain thiophene-based molecules can bind to the minor groove of DNA, interfering with DNA replication and transcription.[16]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its thiol functionality allows for a range of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. While detailed information on the biological activity of the parent compound is limited, its derivatives have shown promise as both antimicrobial and anticancer agents, with several plausible mechanisms of action identified. Further research into the synthesis of novel derivatives and a more in-depth investigation into their specific biological targets and signaling pathways are warranted to fully exploit the therapeutic potential of this class of compounds. This guide provides a foundational resource to aid in these future research and development efforts.

References

- 1. CAS 18858-06-5: 5-Chloro-2-methylbenzenethiol | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. 5-Chloro-2-Methylbenzenethiol Supplier China | Properties, Uses, Safety Data & High Purity Availability [chlorobenzene.ltd]

- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 9. 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR [m.chemicalbook.com]

- 11. 2-CHLORO-5-METHYLPHENOL(615-74-7) IR2 spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antitumor activity of 5'-deoxy-4'-thio-L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Key Derivatives of 5-Chloro-2-methylthiophenol for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-methylthiophenol, a substituted thiophenol derivative, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including a reactive thiol group and a substituted aromatic ring, make it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key derivatives of this compound, with a focus on their potential applications in drug discovery and development.

Core Derivatives and Their Synthesis

The synthetic utility of this compound extends to the creation of several classes of biologically active molecules. This section details the synthesis of prominent derivatives, providing insights into the chemical transformations that underpin their formation.

N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides

This class of compounds has demonstrated significant potential as antimicrobial and anticancer agents.[1] The synthesis involves a multi-step process beginning with the reaction of this compound to form a benzenesulfonamide intermediate, which is then further functionalized.

Experimental Protocol: Synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides [2][3]

A detailed synthetic route is outlined in the literature, often involving the reaction of a corresponding sulfonyl chloride with an appropriate amine. For instance, the synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)cinnamide derivatives involves the reaction of 4-chloro-2-(arylmethylthio)-5-methylbenzenesulfonamide with cinnamoyl chloride in the presence of a base.

-

Step 1: Synthesis of 4-chloro-2-(arylmethylthio)-5-methylbenzenesulfonyl chloride. this compound is chlorosulfonated to yield the corresponding sulfonyl chloride.

-

Step 2: Amination. The sulfonyl chloride is then reacted with ammonia or a primary amine to form the sulfonamide.

-

Step 3: N-Acylation or N-Alkylation. The resulting sulfonamide can be further modified. For example, reaction with an acyl chloride (like cinnamoyl chloride) or an alkyl halide in the presence of a base yields the final N-substituted derivatives. The reaction progress is typically monitored by Thin Layer Chromatography (TLC).

-

Purification: The final products are purified using techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods like IR, 1H-NMR, and 13C-NMR.[4]

Thiophene-based Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and have a wide range of biological activities.[5][6] Thiophene-containing chalcones, derived indirectly from this compound, have shown promising antimicrobial properties.[7]

Experimental Protocol: Synthesis of Thiophene-based Chalcones via Claisen-Schmidt Condensation [5][6][7]

The synthesis of thiophene-based chalcones is typically achieved through a Claisen-Schmidt condensation reaction.

-

Reactants: A substituted 2-acetylthiophene (which can be synthesized from a thiophene precursor) is reacted with a substituted benzaldehyde.

-

Base Catalyst: The reaction is carried out in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol).

-

Reaction Conditions: The reactants are stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the chalcone.

-

Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: The structure of the synthesized chalcones is confirmed using IR and 1H-NMR spectroscopy. The trans-configuration of the enone moiety is confirmed by the coupling constant (J) of the vinylic protons in the 1H-NMR spectrum.[6]

5-Chloro-2-(substituted phenyl)benzo[d]thiazole Derivatives

Benzothiazole derivatives are another important class of heterocyclic compounds with diverse biological activities. The synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazoles has been explored for their potential as antimelanogenesis agents.[8]

Experimental Protocol: Synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazoles [8]

-

Starting Material: The synthesis typically starts from a substituted 2-aminothiophenol.

-

Condensation: This is followed by condensation with a substituted benzaldehyde.

-

Cyclization: The resulting intermediate undergoes cyclization to form the benzothiazole ring.

-

Purification and Characterization: The final products are purified by standard methods and characterized by spectroscopic techniques.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. This section summarizes the key biological findings and presents quantitative data in a structured format.

Antimicrobial Activity

Many thiophene-based derivatives show significant activity against a range of bacterial and fungal pathogens.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Compound 10 | MRSA (clinical isolate) | 4-8 | [2] |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Compound 16 | MRSA (clinical isolate) | 4-8 | [2] |

| Thiophene-based Chalcones | Compound t 5 | Staphylococcus aureus | - | [6] |

| Thiophene-based Chalcones | Compound 4b | E. coli (MTCC 443) | ≤ 50 | [9] |

| Thiophene-based Chalcones | Compound 4n | E. coli (MTCC 443) | ≤ 50 | [9] |

| Thiophene-based Chalcones | Compound 4b, 4e, 4i, 4n, 4o | P. aeruginosa (MTCC 1688) | ≤ 50 | [9] |

| Thiophene-based Chalcones | Compound 4c, 4n | S. aureus (MTCC 96) | ≤ 50 | [9] |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Anticancer Activity

Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | Various sulfonamides | MCF-7 (Breast) | 2.5–5 | [1] |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | Various sulfonamides | HCT-116 (Colon) | 2.5–5 | [1] |

| 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Compound 37 | HCT-116, HeLa, MCF-7 | < 100 | [4] |

| 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Compound 38 | HCT-116, HeLa, MCF-7 | < 100 | [4] |

| Thiophene Derivative | Compound 1312 | SGC-7901 (Gastric) | 0.34 | [10] |

IC50: Half-maximal Inhibitory Concentration

Experimental Workflows and Signaling Pathways

Understanding the experimental procedures for biological evaluation and the molecular mechanisms of action is critical for advancing these compounds in the drug discovery pipeline.

Antimicrobial Susceptibility Testing Workflow

A standard workflow for determining the antimicrobial susceptibility of the synthesized compounds is depicted below.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Putative Anticancer Signaling Pathway Inhibition

Thiophene derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.[11][12] A proposed mechanism involves the dual inhibition of β-tubulin and the Wnt/β-catenin pathway.[10]

Caption: Inhibition of β-tubulin and Wnt/β-catenin pathways.

The derivatives of this compound represent a rich source of pharmacologically active compounds with significant potential in the fields of antimicrobial and anticancer drug discovery. The synthetic accessibility of these compounds, coupled with their potent biological activities, underscores their importance for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products | MDPI [mdpi.com]

- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methylthiophenol for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-methylthiophenol, with CAS number 18858-06-5, is a substituted aromatic thiol that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a reactive thiol group, a chlorine atom, and a methyl group on a benzene ring, makes it a versatile building block in medicinal chemistry and fine chemical manufacturing. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its applications in synthetic organic chemistry, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development needs as well as larger-scale production. The purity of the commercially available product is typically ≥95%. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Apollo Scientific | ≥95% | 5g, 10g, 25g, 50g, 100g |

| Hangzhou KieRay Chem Co.,LTD | Industrial Grade | Bulk quantities |

| Career Henan Chemical Co. | 98% | 1kg |

| CymitQuimica | 96% (Liquid) | Various |

Note: Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₇ClS |

| Molecular Weight | 158.65 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Odor | Distinctive thiol odor[2] |

| Solubility | Good solubility in organic solvents such as ethanol and ether; limited solubility in water.[2][3] |

| pKa | 6.05 ± 0.48 (Predicted)[1] |

Synthetic Applications

The reactivity of this compound is primarily dictated by the nucleophilic nature of the thiol group. This makes it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds, most notably benzothiazoles.

Synthesis of 2-Substituted-5-chloro-7-methylbenzothiazoles

A common and important application of this compound is in the synthesis of substituted benzothiazoles. These scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The general synthetic route involves the condensation of this compound with aldehydes.

A plausible reaction workflow for this synthesis is outlined below:

References

5-Chloro-2-methylthiophenol material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Chloro-2-methylthiophenol

This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

-

Chemical Name: this compound[1]

-

Synonyms: 5-Chloro-2-methylbenzenethiol, 2-Methyl-5-chlorobenzenethiol, 2-Methyl-5-chlorothiophenol, 3-Chloro-6-methylbenzenethiol, 5-Chloro-o-thiocresol, Benzenethiol, 5-chloro-2-methyl-[1][2]

-

CAS Number: 18858-06-5[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H7ClS | [1][2] |

| Molecular Weight | 158.643 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Distinct, characteristic of thiols | [2] |

| pKa | 6.05 ± 0.48 (Predicted) | [1] |

| Vapor Pressure | <0.0013 mmHg @ 20°C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Source:[1]

Signal Word: Warning[1]

Hazard Pictograms:

-

Exclamation Mark

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in case of exposure.

-

General Advice: If you feel unwell, seek medical advice/attention.[4]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, perform artificial respiration.[5] Call a poison center or doctor if you feel unwell.[4]

-

If on Skin: Immediately wash with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Call a poison center or doctor if you feel unwell.[4] Rinse mouth.[1]

References

An In-depth Technical Guide to 5-Chloro-2-methylbenzenethiol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylbenzenethiol is a halogenated aromatic thiol that serves as a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical industry. Its unique structural features, including a reactive thiol group, a chlorine atom, and a methyl group on a benzene ring, allow for its incorporation into a variety of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Chloro-2-methylbenzenethiol, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and the synthesis of a key derivative are provided, alongside a discussion of its known biological targets and associated signaling pathways.

Physicochemical Properties